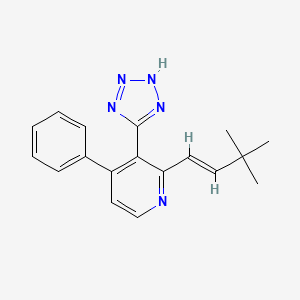![molecular formula C15H16N6OS B5543179 N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)
N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves complex reactions, including cyclization of aminopyridines and chloro ketones to produce imidazo[1,2-a]pyridines with various substitutions. Key steps may include the use of novel reagents for direct incorporation of functional groups, achieving stereospecific reactions, and constructing the desired molecular framework with high precision and efficiency (Starrett et al., 1989).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features complex heterocyclic systems. Structural characterization techniques, such as X-ray crystallography, have elucidated planar conformations and intermolecular interactions that stabilize the crystal structure, revealing insights into the spatial arrangement of atoms and functional groups within the molecule (Deng et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically explore their reactivity towards various reagents, leading to the formation of new heterocyclic derivatives. These reactions can include interactions with isothiocyanates, thiourea, and halocompounds, highlighting the compound's versatility in undergoing transformations that extend its chemical diversity (Ahmed et al., 2018).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry Applications
The chemical compound N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide, due to its complex structure, serves as a key interest in the field of chemical synthesis and medicinal chemistry. Studies have focused on the synthesis of related compounds, exploring their potential as therapeutic agents due to their unique properties and interactions with biological molecules.
Synthesis and Biological Activity Exploration : Research into compounds with similar structural frameworks, such as imidazo[1,2-a]pyridines, has been conducted to investigate their potential antisecretory and cytoprotective properties against ulcers. Although these compounds did not show significant antisecretory activity, some demonstrated notable cytoprotective effects in ethanol and HCl models, highlighting the therapeutic potential of structurally similar compounds (Starrett et al., 1989).
Enhanced Cellular Permeability Studies : Investigations into pyrrole-imidazole (Py-Im) polyamides, chemicals that bind specifically to DNA sequences, have shown that altering the linker between pyrrole and imidazole units can significantly affect cellular permeability. This research is crucial for the development of gene therapy agents, with findings suggesting that shorter linkers may facilitate better intracellular delivery of therapeutic compounds (Liu & Kodadek, 2009).
Antimicrobial and Anticancer Properties : The exploration of thienopyrimidine derivatives has revealed pronounced antimicrobial activity, with some derivatives exhibiting significant effects against various pathogens. This line of research underscores the importance of thienopyrimidine and related compounds in the development of new antimicrobial and anticancer therapies (Bhuiyan et al., 2006).
DNA-Binding Affinity and Gene Regulation : Polyamides containing imidazole and pyrrole amino acids, similar in concept to the compound , have been synthesized and optimized for DNA binding. This research is pivotal for creating synthetic ligands that can regulate gene expression by targeting specific DNA sequences, offering a pathway to novel cancer treatments (Wurtz et al., 2001).
Corrosion Inhibition : Research into imidazoline derivatives has provided insights into their effectiveness as corrosion inhibitors, a property that could be indirectly relevant to derivatives of the compound . These findings are crucial for industries seeking to prevent metal degradation through chemical means (Cruz et al., 2004).
Propiedades
IUPAC Name |
N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-11-16-6-7-21(11)14-9-13(19-10-20-14)17-4-5-18-15(22)12-3-2-8-23-12/h2-3,6-10H,4-5H2,1H3,(H,18,22)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVJXJBMRXEWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)
![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)
![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)
![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)
![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)
![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)